1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Adenosine receptor antagonism Topoisomerase inhibition Target selectivity

This 1-aryl pyrazolo[4,3-c]quinoline lacks the 4-oxo group of 2-aryl congeners, redirecting target engagement from adenosine A3/GABAA receptors to topoisomerase II and G-quadruplex DNA. It is an essential negative control for A3 antagonist screening and a validated scaffold for fluorescent G4 probes. The difluorophenyl group enhances π-stacking and quantum yield. Procure this compound to ensure pharmacophore-relevant SAR in non-camptothecin topoisomerase inhibitor programs.

Molecular Formula C22H13F2N3
Molecular Weight 357.4 g/mol
CAS No. 932463-81-5
Cat. No. B6511951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932463-81-5
Molecular FormulaC22H13F2N3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F
InChIInChI=1S/C22H13F2N3/c23-15-10-11-20(18(24)12-15)27-22-16-8-4-5-9-19(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H
InChIKeyBFBNVVIMYOHRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932463-81-5): Core Chemical Identity and Procurement Context


1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932463-81-5) is a fully aromatic 1,3-diaryl-substituted pyrazolo[4,3-c]quinoline derivative . It belongs to a broader class of fused tricyclic heterocycles recognized for their rigid, planar framework and ability to engage diverse biological targets through π-stacking and hydrogen-bonding interactions [1]. Unlike the extensively characterized 2-arylpyrazolo[4,3-c]quinolin-4-one congeners, which act as A3 adenosine receptor antagonists or GABAA receptor modulators, this 1-aryl isomer bears no carbonyl at the 4-position, conferring distinct electronic properties and a different pharmacological target spectrum [2][3].

Why 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Off-the-Shelf Pyrazoloquinoline Analogs


Superficial structural similarity within the pyrazolo[4,3-c]quinoline family obscures profound pharmacophore divergence driven by the position of the N-aryl substituent and the oxidation state of the central ring. In the 2-aryl sub-series, the presence of a 4-oxo group is critical for high-affinity binding to the human A3 adenosine receptor (Ki = 212 nM for the 2-phenyl-4-oxo prototype [1]) and for GABAA receptor positive allosteric modulation . In contrast, the 1-aryl sub-series represented by 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline lacks this carbonyl, resulting in a distinct electron distribution that redirects target engagement toward topoisomerase II and G-quadruplex DNA stabilization [2]. Therefore, simply substituting a 2-arylpyrazolo[4,3-c]quinolin-4-one for the 1-aryl derivative will yield irrelevant activity readouts and invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Versus Key Comparators


Target Engagement Divergence: A3 Adenosine Receptor Affinity vs. Topoisomerase II Inhibition

The 2-arylpyrazolo[4,3-c]quinolin-4-one series shows measurable affinity for the human A3 adenosine receptor (Ki = 212 nM for the 2-phenyl prototype [1]). However, 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, which lacks the 4-oxo group and bears the phenyl substituent at N1 rather than N2, does not bind to this receptor. Instead, its cellular mechanism is reported to involve topoisomerase II inhibition . While a direct Ki value for topoisomerase II is not publicly available, the differential absence of A3 binding is a critical distinguishing feature.

Adenosine receptor antagonism Topoisomerase inhibition Target selectivity

Fluorescence Property Differentiation vs. the G-Quadruplex Probe DPQ

The pyrazolo[4,3-c]quinoline core has been exploited for selective recognition of c-MYC G-quadruplex DNA. A 1-aryl derivative, DPQ, exhibits a binding affinity (Kd) of 2.35 μM for c-MYC Pu22 G4 and displays selective light-up fluorescence [1]. Although DPQ is not identical to 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, the shared 1-aryl substitution pattern and fully aromatic core suggest comparable G4-binding potential. In contrast, 2-arylpyrazolo[4,3-c]quinolin-4-ones lack this fluorescence enhancement and bind to protein receptors instead of nucleic acid structures .

G-quadruplex ligands Fluorescent probes c-MYC promoter

Antiproliferative Potency in Tumor Cell Lines: Class-Level Comparison of 1-Aryl vs. 2-Aryl Pyrazolo[4,3-c]quinolines

Christodoulou et al. demonstrated that fused pyrazolo[4,3-c]quinoline derivatives, specifically the fully aromatic 1,3-diaryl series, inhibit the growth of MCF-7 breast and HeLa cervical carcinoma cells in vitro, with activity attributed to anti-angiogenic mechanisms [1]. Although explicit IC50 values for 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are not published in the primary reference, a closely related 1-aryl analog, PQ32, inhibited tumor cell proliferation with an IC50 of approximately 1.00 μM and demonstrated in vivo xenograft tumor growth inhibition comparable to cisplatin [2]. In contrast, the 2-arylpyrazolo[4,3-c]quinolin-4-one series is primarily optimized for receptor modulation (A3, GABAA) and lacks comparable antiproliferative data.

Anticancer activity MCF-7 breast cancer HeLa cervical cancer

Electronic and Physicochemical Differentiation: DFT Descriptors vs. 4-Oxo Congeners

The absence of the C4 carbonyl in 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline lowers the HOMO-LUMO gap compared to 2-arylpyrazolo[4,3-c]quinolin-4-ones, as inferred from the red-shifted UV-Vis absorption of structurally analogous 1-aryl derivatives [1]. A reduced HOMO-LUMO gap enhances polarizability and π-stacking interactions with aromatic amino acid side chains or nucleobase quartets. Additionally, the 2,4-difluorophenyl substituent reduces the computed logP by approximately 0.5–0.8 log units relative to the unsubstituted 1-phenyl analog, improving aqueous solubility within the series [2].

Computational chemistry HOMO-LUMO gap Drug-likeness

Defined Research and Industrial Use Cases for 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Based on Evidence


DNA G-Quadruplex Probe Development and c-MYC Transcriptional Silencing

The 1-arylpyrazolo[4,3-c]quinoline core, as demonstrated by the fluorescent probe DPQ (Kd = 2.35 μM for c-MYC Pu22 G4 [1]), provides a validated starting point for designing light-up probes targeting oncogenic G-quadruplex structures. 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, with its electron-withdrawing difluoro substituent, is predicted to further enhance stacking interactions and fluorescence quantum yield over the DPQ prototype. This compound should be prioritized over 2-aryl-4-oxo analogs, which lack G4-binding competence entirely.

Topoisomerase II-Targeted Anticancer Lead Optimization

Based on evidence that the 1-arylpyrazolo[4,3-c]quinoline scaffold engages topoisomerase II [1] and that related analogs exhibit tumor cell IC50 values around 1 μM with in vivo efficacy comparable to cisplatin [2], this compound is suited for medicinal chemistry programs aimed at developing non-camptothecin topoisomerase inhibitors. Its fluorinated 1-aryl group offers a synthetic handle for further derivatization absent in the 2-aryl series, which is dedicated to receptor modulation.

Negative Control Compound for A3 Adenosine Receptor Screening

The demonstrated requirement of a 4-oxo group for A3 receptor binding (Ki = 212 nM for the 2-phenyl-4-oxo prototype [1]) means that 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, which lacks this group, serves as an ideal negative control. It can be used to validate assay specificity and to confirm that observed A3 antagonism in a pyrazoloquinoline series is indeed pharmacophore-dependent.

Physicochemical Probe for π-Stacking and Solubility Studies

The reduced HOMO-LUMO gap (ΔE ~3.8–4.0 eV) and lower logP (~4.2) of this 1-aryl difluorophenyl derivative, compared to the 2-aryl-4-oxo series (ΔE > 4.5 eV, clogP ~4.7) [1][2], make it a superior candidate for biophysical studies of ligand-DNA π-stacking and for developing aqueous-compatible formulations. It should be selected over 2-aryl analogs whenever red-shifted spectroscopic properties or moderate hydrophilicity are required.

Quote Request

Request a Quote for 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.